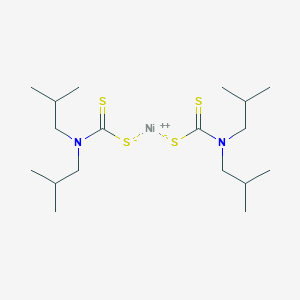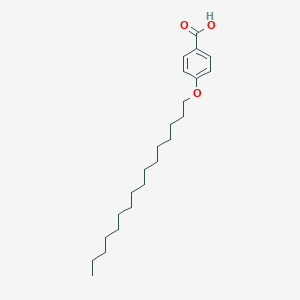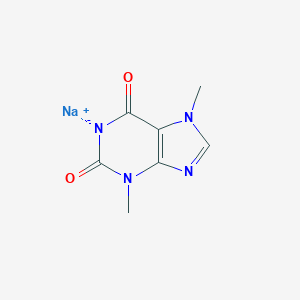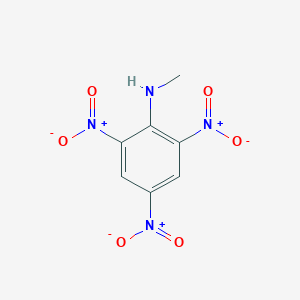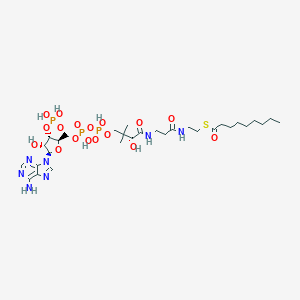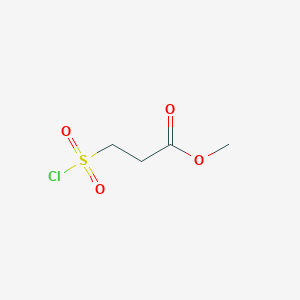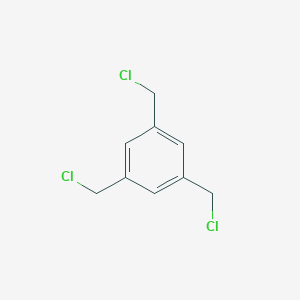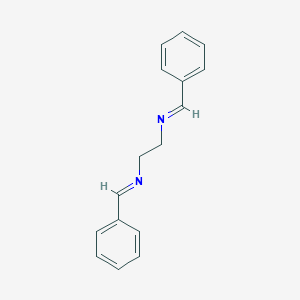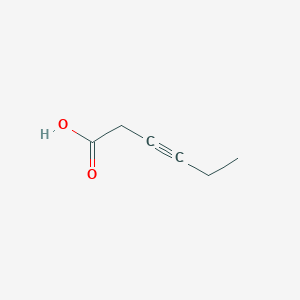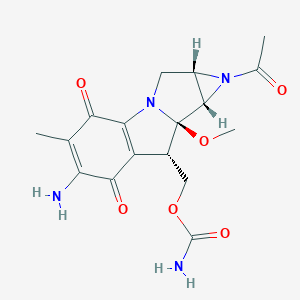
1a-Acetylmitomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a-Acetylmitomycin C is a natural product that belongs to the mitomycin family of antibiotics. It is a potent antitumor agent that has been extensively studied due to its therapeutic potential and unique chemical structure.
Mécanisme D'action
The mechanism of action of 1a-Acetylmitomycin C involves the formation of DNA adducts, which prevent DNA replication and transcription. The compound also induces apoptosis, which is programmed cell death, in cancer cells. The exact mechanism of action is still under investigation, and further studies are needed to fully understand the molecular pathways involved.
Effets Biochimiques Et Physiologiques
1a-Acetylmitomycin C has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the immune system. The compound has also been found to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1a-Acetylmitomycin C in lab experiments is its potency and specificity towards cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, the compound is also highly toxic and requires careful handling. It is also difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1a-Acetylmitomycin C. One area of focus is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the modification of the chemical structure to enhance its therapeutic properties. Researchers are also investigating the use of 1a-Acetylmitomycin C in combination with other drugs to improve its efficacy and reduce toxicity. Finally, there is a need for further studies to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, 1a-Acetylmitomycin C is a natural product with potent antitumor properties. The compound has been extensively studied for its therapeutic potential and unique chemical structure. The synthesis process has been optimized to improve the yield and purity of the final product. The mechanism of action involves the formation of DNA adducts and induction of apoptosis in cancer cells. The compound has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research directions include the development of new synthetic methods, modification of the chemical structure, and investigation of combination therapies.
Méthodes De Synthèse
The synthesis of 1a-Acetylmitomycin C is a complex process that involves several steps. The first step is the isolation of the natural product from the fermentation broth of Streptomyces lavendulae NRRL 2564. The isolated compound is then subjected to acetylation to obtain 1a-Acetylmitomycin C. The synthesis process has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1a-Acetylmitomycin C has been extensively studied for its antitumor properties. It has been found to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. The compound has also shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent. The unique chemical structure of 1a-Acetylmitomycin C has also attracted attention from researchers, who are interested in its biosynthesis and chemical modification.
Propriétés
Numéro CAS |
1102-95-0 |
|---|---|
Nom du produit |
1a-Acetylmitomycin C |
Formule moléculaire |
C17H20N4O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1 |
Clé InChI |
RLPARBOQTNGFMR-XEACYCJLSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Synonymes |
1a-acetylmitomycin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



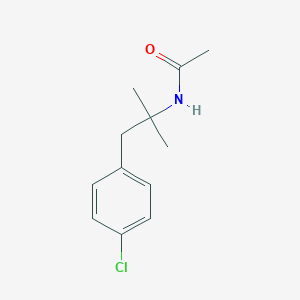
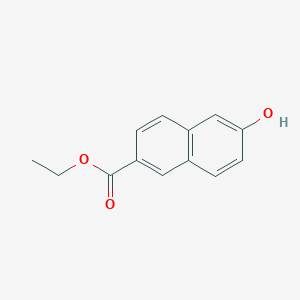
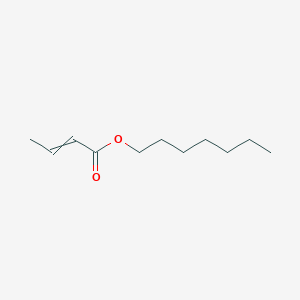
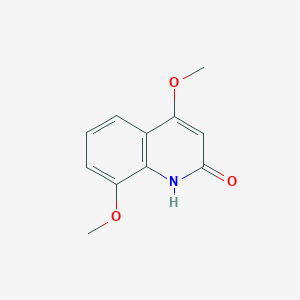
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
